4-fluoro-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide
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Overview
Description
4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is a complex organic compound with the molecular formula C22H19FN4O2 . This compound features a unique structure that includes a fluorine atom, a furan ring, and a tetrahydropyrazinobenzimidazole moiety, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves multiple steps, typically starting with the preparation of the benzimidazole core. This is followed by the introduction of the furan ring and the fluorine atom. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic Substitution: Fluorine is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorine and furan moieties.
Common reagents used in these reactions include palladium catalysts, fluorinating agents, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For instance, in cancer therapy, it may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
When compared to similar compounds, 4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide stands out due to its unique structural features and diverse range of applications. Similar compounds include:
- 2-Fluoro-N-(2-furylmethyl)benzamide
- N-[2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-3-methylbutanamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H19FN4O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide |
InChI |
InChI=1S/C22H19FN4O2/c23-16-5-3-15(4-6-16)22(28)24-17-7-8-20-19(12-17)25-21-14-26(9-10-27(20)21)13-18-2-1-11-29-18/h1-8,11-12H,9-10,13-14H2,(H,24,28) |
InChI Key |
ILOPYXPOBZPIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)CN1CC5=CC=CO5 |
Origin of Product |
United States |
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